molecular formula C15H15NO4S B273341 3-{[(3,4-Dimethylphenyl)sulfonyl]amino}benzoic acid

3-{[(3,4-Dimethylphenyl)sulfonyl]amino}benzoic acid

Cat. No. B273341
M. Wt: 305.4 g/mol
InChI Key: UOSHAQGJUYKEDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(3,4-Dimethylphenyl)sulfonyl]amino}benzoic acid, also known as DSB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 3-{[(3,4-Dimethylphenyl)sulfonyl]amino}benzoic acid involves the inhibition of enzymes involved in various metabolic pathways. 3-{[(3,4-Dimethylphenyl)sulfonyl]amino}benzoic acid has been found to inhibit the activity of carbonic anhydrase, which plays a crucial role in the regulation of pH and CO2 transport. 3-{[(3,4-Dimethylphenyl)sulfonyl]amino}benzoic acid has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
3-{[(3,4-Dimethylphenyl)sulfonyl]amino}benzoic acid has been found to have several biochemical and physiological effects. In cancer cells, 3-{[(3,4-Dimethylphenyl)sulfonyl]amino}benzoic acid has been shown to induce apoptosis by activating caspases and inhibiting the expression of anti-apoptotic proteins. 3-{[(3,4-Dimethylphenyl)sulfonyl]amino}benzoic acid has also been found to inhibit angiogenesis by inhibiting the expression of vascular endothelial growth factor. In microbial cells, 3-{[(3,4-Dimethylphenyl)sulfonyl]amino}benzoic acid has been shown to disrupt cell membrane integrity and inhibit the activity of enzymes involved in cell wall biosynthesis.

Advantages and Limitations for Lab Experiments

3-{[(3,4-Dimethylphenyl)sulfonyl]amino}benzoic acid has several advantages for lab experiments, including its high purity and stability. 3-{[(3,4-Dimethylphenyl)sulfonyl]amino}benzoic acid is also readily available and can be synthesized using simple methods. However, 3-{[(3,4-Dimethylphenyl)sulfonyl]amino}benzoic acid has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

For the study of 3-{[(3,4-Dimethylphenyl)sulfonyl]amino}benzoic acid include the development of 3-{[(3,4-Dimethylphenyl)sulfonyl]amino}benzoic acid-based drugs, the synthesis of 3-{[(3,4-Dimethylphenyl)sulfonyl]amino}benzoic acid derivatives, the study of its mechanism of action, and the use of 3-{[(3,4-Dimethylphenyl)sulfonyl]amino}benzoic acid as a building block for the synthesis of supramolecular structures.

Synthesis Methods

3-{[(3,4-Dimethylphenyl)sulfonyl]amino}benzoic acid can be synthesized through different methods, including the reaction of 3,4-dimethylbenzenesulfonyl chloride with 3-aminobenzoic acid in the presence of a base. Another method involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 3-aminobenzoic acid methyl ester in the presence of a base. Both methods yield 3-{[(3,4-Dimethylphenyl)sulfonyl]amino}benzoic acid as a white crystalline solid.

Scientific Research Applications

3-{[(3,4-Dimethylphenyl)sulfonyl]amino}benzoic acid has been studied for its potential applications in various fields, including cancer research, microbial control, and material science. In cancer research, 3-{[(3,4-Dimethylphenyl)sulfonyl]amino}benzoic acid has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In microbial control, 3-{[(3,4-Dimethylphenyl)sulfonyl]amino}benzoic acid has been shown to have antibacterial and antifungal properties. In material science, 3-{[(3,4-Dimethylphenyl)sulfonyl]amino}benzoic acid has been used as a building block for the synthesis of supramolecular structures.

properties

Product Name

3-{[(3,4-Dimethylphenyl)sulfonyl]amino}benzoic acid

Molecular Formula

C15H15NO4S

Molecular Weight

305.4 g/mol

IUPAC Name

3-[(3,4-dimethylphenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C15H15NO4S/c1-10-6-7-14(8-11(10)2)21(19,20)16-13-5-3-4-12(9-13)15(17)18/h3-9,16H,1-2H3,(H,17,18)

InChI Key

UOSHAQGJUYKEDQ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)C

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)C

Origin of Product

United States

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